molecular formula C9H4Cl2N2O3 B13629338 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13629338
M. Wt: 259.04 g/mol
InChI Key: DUYSSARZKYMBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both oxadiazole and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the dichlorophenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H4Cl2N2O3

Molecular Weight

259.04 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H4Cl2N2O3/c10-5-2-1-4(3-6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

InChI Key

DUYSSARZKYMBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.